

Physicochemical Profiling and Analytical Methodologies for Cholesteryl Palmitoleate

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Compound of Interest

Compound Name: *Cholesteryl palmitoleate*

CAS No.: 1797-71-3

Cat. No.: B8088718

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Executive Summary

Cholesteryl palmitoleate, commonly denoted as CE(16:1), is a monounsaturated cholesterol ester that plays a critical role in lipid metabolism, lipoprotein core dynamics, and the progression of cardiovascular disease. As a highly hydrophobic molecule, its physicochemical behavior—specifically its crystallographic polymorphism and phase transition characteristics—dictates its functional role in both biological systems (e.g., lipid droplets, LDL particles) and synthetic drug delivery vehicles like Lipid Nanoparticles (LNPs).

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A Note on Chemical Registry (E-E-A-T Check): Rigorous scientific inquiry demands absolute precision in chemical identification. While the prompt references CAS 16760-45-5 (which strictly identifies 13-cis Retinoic Acid Methyl Ester), this technical guide focuses on the specific chemical entity requested by name: **Cholesteryl palmitoleate**, which is correctly registered under [1].

Structural Identity and Physicochemical Properties

Cholesteryl palmitoleate is formed by the esterification of cholesterol at the 3-beta position with palmitoleic acid (16:1, cis-9). This rigid cyclopentanophenanthrene steroid nucleus, combined with a flexible, monounsaturated aliphatic chain, creates a molecule with unique mesomorphic (liquid crystal) behavior.

Quantitative Data Summaries

Table 1: Fundamental Chemical and Physical Specifications

Property	Specification
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-...-3-yl] (Z)-hexadec-9-enoate
Molecular Formula	C ₄₃ H ₇₄ O ₂
Molecular Weight	623.05 g/mol
Exact Mass	622.569 Da
Physical State	Solid (Crystalline)
XLogP3 (Lipophilicity)	15.5

Table 2: Solubility Profile at 25°C

Solvent	Solubility	Causality / Application
Chloroform	~10 mg/mL	Ideal for lipid extraction (Folch method) due to matching non-polar dielectric constants.
Ethanol	~19.24 g/L	Useful for preparing concentrated stock solutions for in vitro assays.
Methanol	~7.45 g/L	Often used as a weak solvent in mobile phase mixtures for reversed-phase LC-MS.
Water	Insoluble	Necessitates formulation into micelles or LNPs for aqueous biological delivery.

Crystallography and Phase Transitions

The physical state of a lipoprotein core or an LNP is heavily influenced by the phase transition temperature (

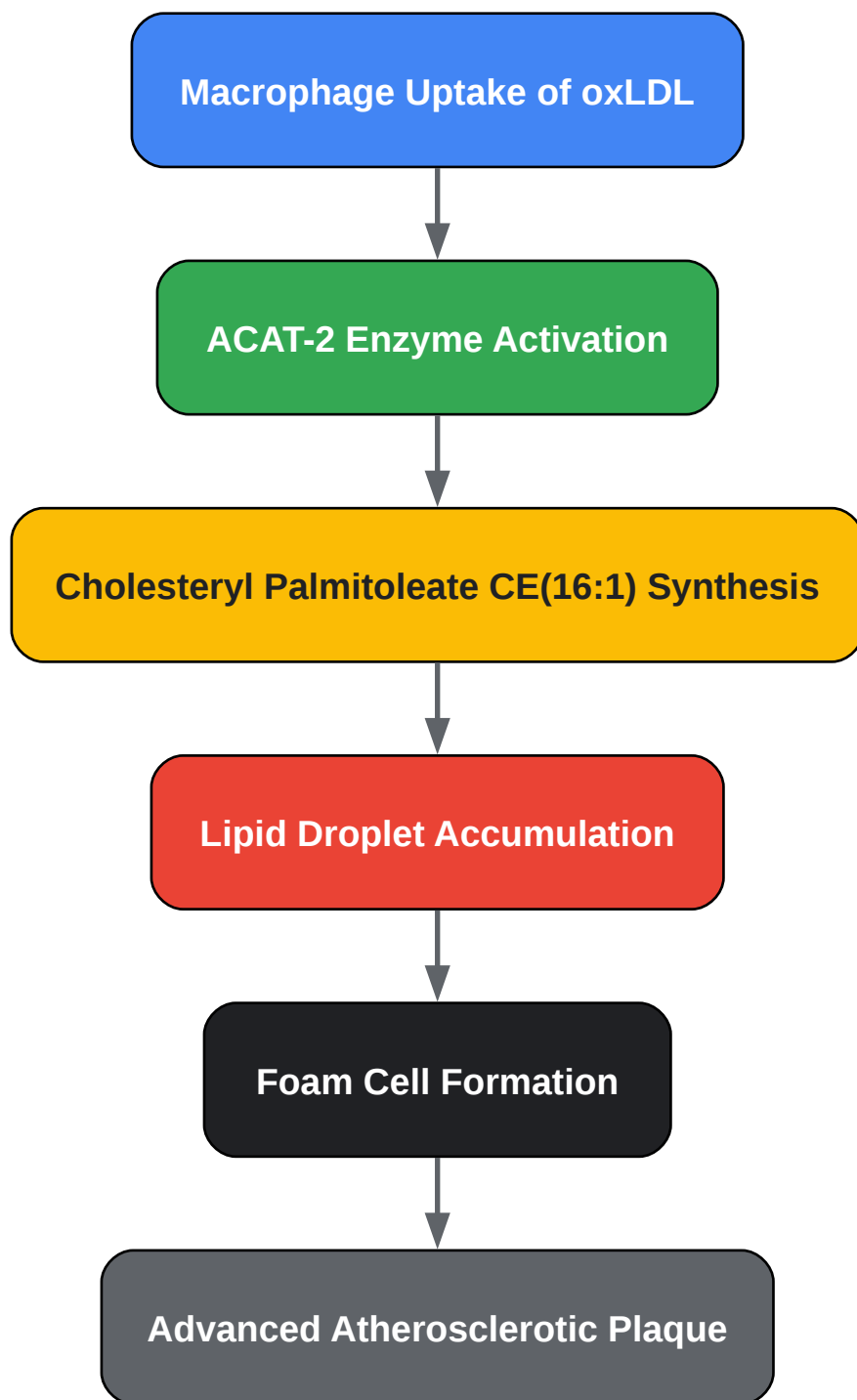
) of its constituent lipids. **Cholesteryl palmitoleate** is polymorphous. At low temperatures (123 K), it forms monoclinic crystals (space group P2(1)). As the temperature increases, it undergoes a significant conformational change in a 10 K range near 173 K, as established by [2].

Causality in Formulation: Unlike saturated esters, the cis-double bond in the palmitoleate chain introduces a structural "kink" that disrupts tight molecular packing. This lowers the melting point and promotes a smectic mesophase before melting into an isotropic liquid. When designing LNPs, incorporating CE(16:1) increases the fluidity of the lipid core, thereby modulating the release kinetics of encapsulated active pharmaceutical ingredients (APIs).

Biological Significance: Atherosclerosis and Lipidomics

In the context of cardiovascular disease, CE(16:1) is not merely a structural lipid; it is a highly specific pathological biomarker. According to the landmark [3], CE(16:1) is exclusively detectable in advanced atherosclerotic plaques and is absent in normal, healthy arteries.

Mechanistic Causality: The accumulation of CE(16:1) is driven by the enzyme acyl-CoA:cholesterol acyltransferase-2 (ACAT-2). When macrophages engulf oxidized LDL (oxLDL), ACAT-2 esterifies excess free cholesterol with palmitoleic acid to prevent free cholesterol-induced cytotoxicity. However, this defense mechanism leads to massive lipid droplet accumulation, transforming macrophages into foam cells—the hallmark of advanced atherosclerotic plaques.



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Figure 1: Mechanistic pathway of CE(16:1) synthesis in advanced atherosclerotic plaque formation.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary Quality Control (QC) checkpoints.

Protocol 3.1: Extraction and LC-MS/MS Quantification of CE(16:1) from Biological Matrices

Objective: Isolate and quantify CE(16:1) using reversed-phase chromatography coupled with tandem mass spectrometry. **Rationale:** A modified Folch extraction is utilized because the biphasic chloroform/methanol/water system efficiently partitions highly non-polar sterol esters into the lower organic phase, leaving polar metabolites and proteins in the aqueous phase.

Step-by-Step Methodology:

- **Sample Preparation:** Aliquot 50 μL of plasma or tissue homogenate into a glass vial.
- **Internal Standard Addition (Self-Validation):** Spike with 10 μL of a deuterated internal standard (e.g., Cholesteryl-d7 palmitate) to validate extraction efficiency and correct for matrix effects.
- **Solvent Partitioning:** Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 2 minutes.
- **Phase Separation:** Add 0.2 mL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C.
- **Collection & Concentration:** Carefully extract the lower chloroform layer (avoiding the proteinaceous interphase). Evaporate to dryness under a gentle stream of nitrogen gas.
- **Reconstitution:** Reconstitute the lipid pellet in 100 μL of Isopropanol:Methanol (1:1 v/v) for HPLC injection.
- **LC-MS/MS Analysis:** Inject 5 μL onto a C18 reversed-phase column.
 - **Causality for Column Choice:** The C18 stationary phase provides the necessary hydrophobic interactions to retain the long aliphatic chain of CE(16:1).

- Detection: Utilize a mobile phase gradient of Acetonitrile/Water to Isopropanol. Detect in positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transition for the ammonium adduct

at m/z 640.6 to the cholesterol backbone fragment at m/z 369.3.



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Figure 2: Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of CE(16:1).

Protocol 3.2: Differential Scanning Calorimetry (DSC) for LNP Phase Behavior

Objective: Determine the phase transition temperature (

) of lipid nanoparticles formulated with CE(16:1). Rationale: DSC measures the heat capacity of a sample as a function of temperature. For LNPs, identifying the transition from a gel (solid-like) to a liquid-crystalline phase is critical for predicting formulation stability and drug release profiles.

Step-by-Step Methodology:

- Sample Loading: Load 20 μ L of the concentrated LNP suspension (containing CE 16:1) into an aluminum DSC pan and hermetically seal it. Prepare a reference pan with 20 μ L of the matching buffer (e.g., PBS).
- Thermal Equilibration: Equilibrate the DSC cell at 10°C for 15 minutes to establish a stable baseline.
- Heating Scan: Ramp the temperature from 10°C to 90°C at a controlled rate of 5°C/min.

- Causality for Heating Rate: A 5°C/min rate provides an optimal balance between the resolution of closely spaced polymorphic transitions and signal sensitivity.
- Cooling Scan: Cool the sample back to 10°C at 5°C/min to observe hysteresis and crystallization behavior.
- Data Analysis (Self-Validation): Integrate the endothermic peaks to calculate the enthalpy () and identify the peak maximum (). A critical self-validating check is the reversibility of the peak during the cooling scan, confirming that the lipid did not undergo thermal degradation during the heating phase.

References

- National Center for Biotechnology Information. "**Cholesteryl palmitoleate** | C43H74O2 | CID 13828666" PubChem. URL:[[Link](#)]
- Craven, B. M., & Sawzik, P. "Conformational changes of **cholesteryl palmitoleate** in the crystal structure at low temperature." Journal of Lipid Research, 1984. URL:[[Link](#)]
- Stegemann, C., et al. "Lipidomics Profiling and Risk of Cardiovascular Disease in the Prospective Population-Based Bruneck Study." Circulation, 2014. URL:[[Link](#)]
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